Talmetoprim
CAS No.: 66093-35-4
Cat. No.: VC3898979
Molecular Formula: C22H20N4O5
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66093-35-4 |
|---|---|
| Molecular Formula | C22H20N4O5 |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 2-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C22H20N4O5/c1-29-16-9-12(10-17(30-2)18(16)31-3)8-13-11-24-22(25-19(13)23)26-20(27)14-6-4-5-7-15(14)21(26)28/h4-7,9-11H,8H2,1-3H3,(H2,23,24,25) |
| Standard InChI Key | MGBWNIUCAVQUCE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Talmetoprim (CAS 66093-35-4) is systematically named as 2-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-2-pyrimidinyl]isoindole-1,3-dione. Its molecular weight is 420.425 g/mol, with a monoisotopic mass of 420.143370 Da . The compound’s structure integrates a pyrimidine ring substituted with a 3,4,5-trimethoxybenzyl group and an isoindole-1,3-dione moiety, contributing to its unique physicochemical properties .
Table 1: Key Molecular Properties of Talmetoprim
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.425 g/mol |
| SMILES Notation | COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N3C(=O)C4=CC=CC=C4C3=O |
| ChemSpider ID | 143315 |
| LogP (Predicted) | 2.8 |
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for Talmetoprim remains unpublished, its structural analogs suggest a planar pyrimidine core with peripheral methoxy groups influencing solubility and membrane permeability . Fourier-transform infrared (FTIR) spectroscopy of related compounds indicates characteristic absorption bands at 1650–1750 cm for carbonyl groups, consistent with the isoindole-dione moiety .
Pharmacokinetic and Toxicity Profiles
Absorption and Half-Life
A patent disclosure highlights Talmetoprim’s half-life () range of 16–21 hours, enabling once-daily dosing in controlled-release formulations . This prolonged half-life correlates with its moderate lipophilicity (predicted LogP = 2.8), balancing solubility and tissue penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume